2-ethoxy-2-methoxy-3-oxopropanoic acid
Description
2-Ethoxy-2-methoxy-3-oxopropanoic acid is a substituted propanoic acid derivative featuring dual alkoxy groups (ethoxy and methoxy) at the C2 position and a ketone (oxo) group at C3. This structure combines electron-withdrawing substituents with a β-keto acid backbone, which may confer unique reactivity, such as enhanced acidity at the α-carbon or susceptibility to decarboxylation. Applications likely include synthetic intermediates or substrates for studying enzymatic or chemical transformations.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-ethoxy-2-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-11-6(4-7,10-2)5(8)9/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
HTWBCZKHWCAAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=O)(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-2-methoxy-3-oxopropanoic acid typically involves the esterification of malonic acid derivatives. One common method includes the reaction of ethyl chloroformate with methoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of 2-ethoxy-2-methoxy-3-oxopropanoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Ethoxy-2-methoxy-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be utilized in the study of metabolic pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets. The presence of both ethoxy and methoxy groups allows it to participate in various biochemical pathways. It can act as a substrate for enzymes, leading to the formation of different metabolites. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Estimated based on structural analysis.
Key Findings from Comparative Analysis
Steric and Electronic Effects
- Target vs. 3-Ethoxy-2-methyl-3-oxopropanoic acid (): The target’s methoxy group (vs. The dual alkoxy groups at C2 may also stabilize the enolate form, enhancing reactivity in nucleophilic substitutions compared to the methyl analog .
Functional Group Diversity
- 2-(2-(Methylthio)ethoxy)propanoic acid (): The methylthio group introduces sulfur, which can participate in redox reactions or coordinate metals—a property absent in the oxygen-based target compound. This highlights how heteroatom substitution tailors compounds for specific catalytic or medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
